
S-(4-acetamidophenyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-acetamidophenyl) ethanethioate: is an organic compound with the molecular formula C10H11NO2S It is a thioester derivative of acetamidophenol, characterized by the presence of an acetamido group and a thioester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-acetamidophenyl) ethanethioate typically involves the acylation of 4-acetamidophenol with ethanethioic acid. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. One common method involves the use of acetic anhydride and a base such as pyridine to facilitate the acylation reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: S-(4-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Derivatives with modified acetamido groups.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-acetamidophenyl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biochemical pathways and mechanisms .
Medicine: Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of S-(4-acetamidophenyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It is known to interact with thiol-containing enzymes, leading to the formation of covalent bonds and subsequent modulation of enzyme activity . The pathways involved in its mechanism of action include the inhibition of cyclooxygenase enzymes and the activation of transient receptor potential vanilloid 1 (TRPV1) receptors .
Comparación Con Compuestos Similares
4-acetamidophenyl acetate: This compound is structurally similar but contains an ester linkage instead of a thioester linkage.
S-phenyl thioacetate: Another thioester compound with a phenyl group instead of an acetamidophenyl group.
Uniqueness: S-(4-acetamidophenyl) ethanethioate is unique due to its combination of an acetamido group and a thioester linkage. This structural feature imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds .
Propiedades
Número CAS |
946-94-1 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
S-(4-acetamidophenyl) ethanethioate |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
DLMPBGQWSCETHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


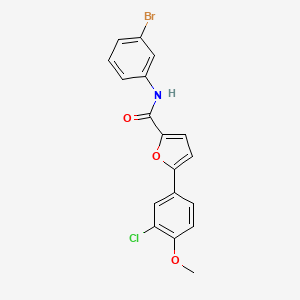
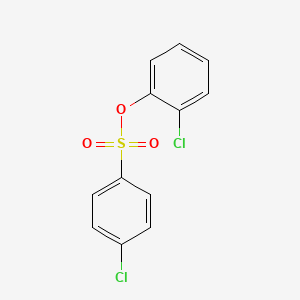
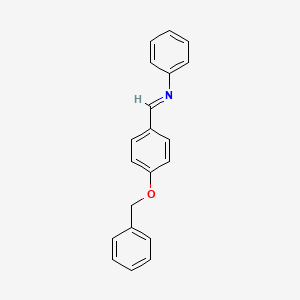
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
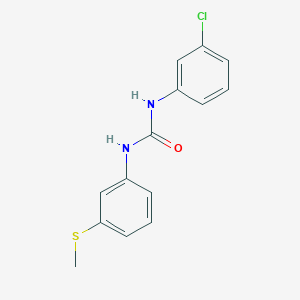
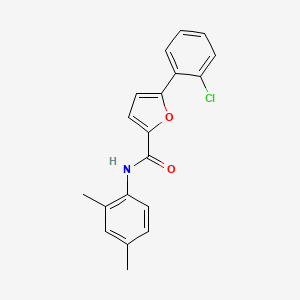
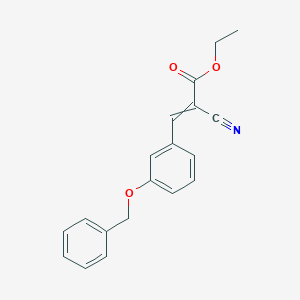
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)

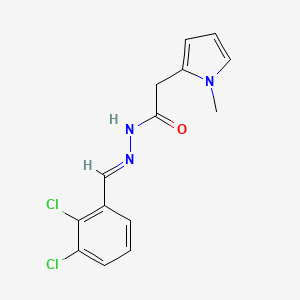
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)
